molecular formula C20H19N5O B2934429 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2380087-95-4

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

カタログ番号 B2934429
CAS番号: 2380087-95-4
分子量: 345.406
InChIキー: BKAMFBABMQAZEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide irreversibly binds to the mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. It also inhibits the proliferation and migration of tumor cells and suppresses the development of drug resistance.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is metabolized by cytochrome P450 enzymes in the liver and excreted in the feces and urine. This compound has minimal off-target effects and does not affect the function of other receptor tyrosine kinases.

実験室実験の利点と制限

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mutant EGFR, ease of administration, and availability of preclinical and clinical data. However, it also has some limitations, such as the need for specialized equipment and expertise to perform the assays, the high cost of the drug, and the potential for the development of resistance.

将来の方向性

There are several future directions for the development of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, including the identification of biomarkers to predict response and resistance, the combination with other targeted therapies or immunotherapies to enhance efficacy, and the investigation of its role in other types of cancer. Additionally, the development of new third-generation TKIs with improved selectivity and potency is ongoing.

合成法

The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide involves several steps, including the reaction of 6-phenylpyridazin-3-amine with ethyl 2-chloro-4-(dimethylamino)pyridine-3-carboxylate, followed by N-methylation and azetidin-3-yl group formation. The final product is obtained after purification through column chromatography and recrystallization.

科学的研究の応用

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation TKIs, such as gefitinib and erlotinib, due to the T790M mutation. This compound selectively targets the mutant EGFR, sparing the wild-type receptor, and has demonstrated superior efficacy and safety compared to chemotherapy in clinical trials.

特性

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(20(26)16-8-5-11-21-12-16)17-13-25(14-17)19-10-9-18(22-23-19)15-6-3-2-4-7-15/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAMFBABMQAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。